7-benzoyl-5-[(3-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one
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Overview
Description
7-benzoyl-5-[(3-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a benzoyl group, a methoxyphenylmethyl group, and a dioxoloquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzoyl-5-[(3-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via a Pfitzinger reaction, where an isatin derivative reacts with a benzaldehyde in the presence of a base.
Introduction of the Benzoyl Group: The benzoyl group is introduced through a Friedel-Crafts acylation reaction, using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Methoxyphenylmethyl Group: This step involves a nucleophilic substitution reaction where a methoxyphenylmethyl halide reacts with the quinoline derivative under basic conditions.
Formation of the Dioxolo Ring: The final step involves the cyclization of the intermediate compound to form the dioxolo ring, typically using an acid-mediated cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-benzoyl-5-[(3-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the benzoyl group to a benzyl alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles such as amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or potassium tert-butoxide as bases for deprotonation, followed by nucleophiles like amines or thiols.
Major Products
Oxidation: Quinone derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, 7-benzoyl-5-[(3-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one has been studied for its potential as an enzyme inhibitor. Its ability to interact with various biological targets makes it a candidate for drug development.
Medicine
Medically, this compound is investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It is also explored for its potential use in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-benzoyl-5-[(3-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects such as anti-cancer activity.
Comparison with Similar Compounds
Similar Compounds
- 7-benzoyl-5-[(3-hydroxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one
- 7-benzoyl-5-[(3-chlorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one
- 7-benzoyl-5-[(3-nitrophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one
Uniqueness
The uniqueness of 7-benzoyl-5-[(3-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one lies in its methoxyphenylmethyl group, which imparts distinct electronic and steric properties. This group can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug development and other applications.
Properties
IUPAC Name |
7-benzoyl-5-[(3-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO5/c1-29-18-9-5-6-16(10-18)13-26-14-20(24(27)17-7-3-2-4-8-17)25(28)19-11-22-23(12-21(19)26)31-15-30-22/h2-12,14H,13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDHWPHXDKEWPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=C(C(=O)C3=CC4=C(C=C32)OCO4)C(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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